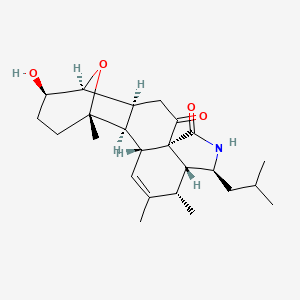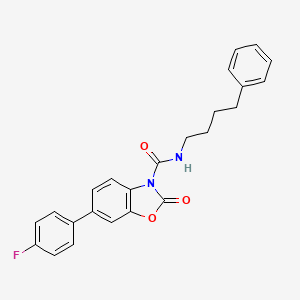
Aspergillin PZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspergillin PZ is a novel isoindole-alkaloid derived from the fungus Aspergillus awamori. This compound has garnered significant attention due to its unique structure and potential bioactivities, including antimicrobial and cytotoxic properties .
Mechanism of Action
Target of Action
Aspergillin PZ is a fungal metabolite originally isolated from Aspergillus awamori . It has been found to induce morphological deformation of Pyricularia oryzae conidia at a concentration of 89 nM .
Mode of Action
It has been reported to have antimicrobial and anticancer properties . The compound’s interaction with its targets leads to morphological deformation in Pyricularia oryzae conidia . In terms of its anticancer activity, it has been found to show cytotoxic activity against human prostate cancer cell lines .
Biochemical Pathways
It is known that the compound is a secondary metabolite produced by certain aspergillus species . Secondary metabolites often serve to increase the suitability of the producer organism or to reduce the suitability of environmental organisms .
Pharmacokinetics
It has been suggested that the compound’s solubility may play a role in its oral bioavailability . The predicted solubility of this compound is given as the logarithm of the molar concentration (log mol/L), with compounds in the range from -4 to 0.5 log mol/L considered proper .
Result of Action
This compound has been found to have significant anticancer activity on cancer cell lines . It also shows antimicrobial effects, particularly against Staphylococcus epidermidis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the target organisms, such as their susceptibility or resistance to the compound .
Biochemical Analysis
Biochemical Properties
Aspergillin PZ is known to interact with several biomolecules, inducing moderate deformation in the conidia of Pyricularia oryzae
Cellular Effects
This compound has been found to exhibit cytotoxic activity, showing a similar cytotoxic profile and a low potency against human tumor cell lines . It also has antioxidant properties, as determined by measuring the level of DPPH free radical scavenging .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspergillin PZ involves a biomimetic approach, starting from divinyl carbinol. The process includes a high-pressure Diels-Alder reaction, which is known for its high regio- and stereoselectivity. The synthesis proceeds through 13 steps, culminating in the formation of the intricate pentacyclic aspochalasan structure .
Industrial Production Methods: Industrial production of this compound is primarily achieved through large-scale fermentation of Aspergillus awamori. The fermentation process is followed by activity-guided purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Aspergillin PZ undergoes various chemical reactions, including:
Oxidation: Catalyzed by oxidases, leading to the formation of highly oxidized functional groups.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different bioactivities .
Scientific Research Applications
Aspergillin PZ has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Trichoderone B: Another pentacyclic aspochalasan with similar bioactivities.
Terphenyllin: Known for its antioxidant and antimicrobial properties.
Uniqueness: Aspergillin PZ stands out due to its unique isoindole-alkaloid structure and its potent bioactivities. While similar compounds like Trichoderone B and Terphenyllin share some bioactivities, this compound’s specific structural features and synthesis pathways make it a distinct and valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDMONQDXTWHN-XLFKICHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)








